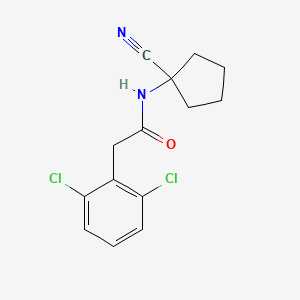![molecular formula C22H25N5O4 B2635869 benzyl 2-(8-butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887464-19-9](/img/structure/B2635869.png)
benzyl 2-(8-butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-(8-butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex organic compound characterized by its imidazopyridine framework. This structure lends it unique properties that have been explored for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: One standard synthetic approach involves the initial preparation of the imidazo[2,1-f]purine core, followed by alkylation and esterification steps. Conditions typically include:
Alkylation: Using n-butyl bromide in the presence of a strong base like sodium hydride (NaH).
Esterification: Benzylation of the carboxylic acid derivative, often via Fischer esterification, using benzyl alcohol and an acid catalyst like sulfuric acid.
Industrial Production Methods: In an industrial setting, the production is scaled up with continuous flow chemistry to manage the reaction's exothermic nature and improve yield. Automation and precise temperature control play a critical role in maintaining reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions to form ketones or carboxylic acids.
Reduction: : Reduction can yield various reduced forms, impacting the imidazopyridine core.
Substitution: : Electrophilic and nucleophilic substitutions are possible at specific positions on the purine ring.
Oxidation: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Halogenation using bromine (Br₂) or chlorination via sulfuryl chloride (SO₂Cl₂).
Oxidation: : Formation of benzyl 2-(8-butyl-1,7-dimethyl-4-oxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate.
Reduction: : Yielding benzyl 2-(8-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate.
Substitution: : Producing derivatives like benzyl 2-(8-butyl-1,7-dimethyl-2,4-dihydroxy-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate.
Scientific Research Applications
Chemistry: The unique structure of benzyl 2-(8-butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate allows for extensive studies in the synthesis of novel imidazopyridine derivatives.
Biology and Medicine:Antiviral Research: : Explored for its potential as an antiviral agent, particularly in targeting RNA viruses.
Cancer Research: : Investigated for its ability to inhibit specific kinases involved in tumor growth.
Pharmaceutical Development: : Used in the synthesis of drugs targeting purine pathways.
Material Science: : Studied for applications in creating organic semiconductors due to its rigid aromatic structure.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: : Acts by inhibiting enzymes critical in nucleotide synthesis.
Pathway Modulation: : Modulates pathways involving purine metabolism, affecting cell growth and viral replication.
Comparison with Similar Compounds
Similar Compounds:
Caffeine: : Shares a purine structure but lacks the imidazo[2,1-f] framework.
Theophylline: : Another purine derivative with distinct biological activity profiles.
Acyclovir: : A purine analog used as an antiviral agent but structurally simpler.
Uniqueness: Benzyl 2-(8-butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate stands out due to its complex fused ring system, providing a unique framework for interacting with biological molecules and offering potential avenues for novel drug development.
Properties
IUPAC Name |
benzyl 2-(6-butyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4/c1-4-5-11-25-15(2)12-26-18-19(23-21(25)26)24(3)22(30)27(20(18)29)13-17(28)31-14-16-9-7-6-8-10-16/h6-10,12H,4-5,11,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQJKFMEXMFHBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)OCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]prop-2-enamide](/img/structure/B2635786.png)
![4-(8-((5-Ethylthiophen-2-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2635788.png)
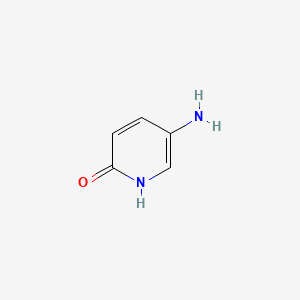
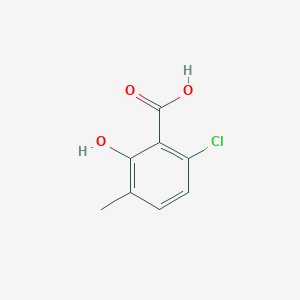
![[1-Benzyl-3-(benzyloxy)piperidin-4-yl]methanol](/img/structure/B2635794.png)
![(S)-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one](/img/structure/B2635796.png)
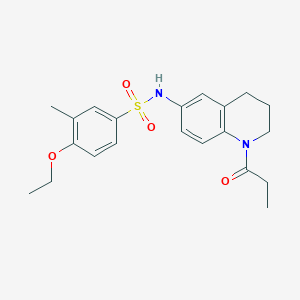
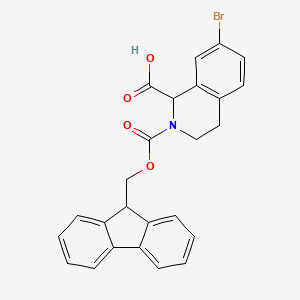
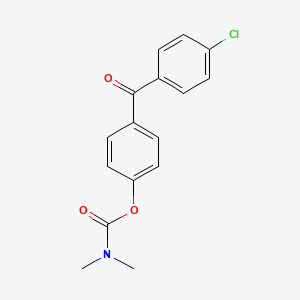

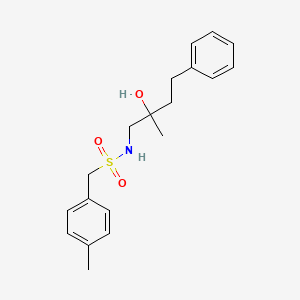
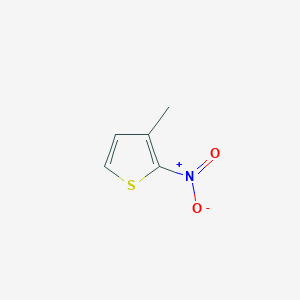
![N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2635807.png)
